molecular formula C11H12N2O3 B13948345 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole CAS No. 53918-87-9

7-Methoxy-2,3-dimethyl-6-nitro-1H-indole

Cat. No.: B13948345
CAS No.: 53918-87-9
M. Wt: 220.22 g/mol
InChI Key: MRGJVNAKGRACSU-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dimethyl-6-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux in methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-2,3-dimethyl-6-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, dimethyl, and nitro groups makes it a versatile compound for various applications .

Properties

CAS No.

53918-87-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

7-methoxy-2,3-dimethyl-6-nitro-1H-indole

InChI

InChI=1S/C11H12N2O3/c1-6-7(2)12-10-8(6)4-5-9(13(14)15)11(10)16-3/h4-5,12H,1-3H3

InChI Key

MRGJVNAKGRACSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2OC)[N+](=O)[O-])C

Origin of Product

United States

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